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molecular formula C16H29NO4 B3239857 Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate CAS No. 142247-37-8

Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Cat. No. B3239857
M. Wt: 299.41 g/mol
InChI Key: BJEDOFBBFSVQCP-UHFFFAOYSA-N
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Patent
US06194435B1

Procedure details

The olefin of Example 5 (2.6 g, 8.7 mmol) in EtOAc (50 mL) at room temperature is stirred under a hydrogen atmosphere (1 atm) in the presence of 10% Pd/C (500 mg) overnight. The reaction mixture is then purged with argon, followed by filtration through a Celite pad. Concentration of the filtrate followed by flash chromatography (10% EtOAc in hexane) gave the title ester (2.4 g, 92%) as a crystalline solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14]/[CH:15]=[CH:16]/[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CCOC(C)=O.[Pd]>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C/C=C/C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then purged with argon
FILTRATION
Type
FILTRATION
Details
followed by filtration through a Celite pad

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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